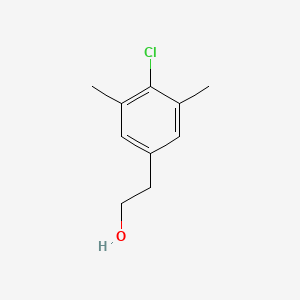
4-Chloro-3,5-dimethylphenethyl alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3,5-dimethylphenethyl alcohol is an organic compound belonging to the phenethyl alcohol family. It is characterized by the presence of a chlorine atom and two methyl groups on the benzene ring, along with an ethyl alcohol group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3,5-dimethylphenethyl alcohol typically involves the following steps:
Bromination: The starting material, 3,5-dimethylbenzene, undergoes bromination to introduce bromine atoms at the desired positions.
Chlorination: The brominated compound is then treated with chlorine to replace the bromine atoms with chlorine.
Reduction: The chlorinated compound is subjected to reduction to convert the benzene ring into a phenethyl alcohol structure.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process involving the controlled addition of reagents and precise temperature regulation to ensure high yield and purity.
化学反应分析
Types of Reactions: 4-Chloro-3,5-dimethylphenethyl alcohol undergoes various chemical reactions, including:
Oxidation: Oxidation of the alcohol group can produce corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of the corresponding alkane.
Substitution: Substitution reactions at the chlorine atom can result in the formation of different halogenated compounds.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Reagents such as sodium hydroxide (NaOH) and other nucleophiles are used for substitution reactions.
Major Products Formed:
Oxidation: 4-Chloro-3,5-dimethylbenzaldehyde or 4-Chloro-3,5-dimethylbenzoic acid.
Reduction: 4-Chloro-3,5-dimethylcyclohexane.
Substitution: Various halogenated derivatives depending on the nucleophile used.
科学研究应用
4-Chloro-3,5-dimethylphenethyl alcohol is utilized in several scientific research areas:
Chemistry: It serves as a building block in organic synthesis and is used in the preparation of more complex molecules.
Biology: The compound is employed in the study of biological systems, particularly in understanding the interactions of phenethyl alcohols with various biomolecules.
Industry: The compound is used in the manufacture of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism by which 4-Chloro-3,5-dimethylphenethyl alcohol exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in pharmaceuticals or industrial applications.
相似化合物的比较
4-Chloro-3,5-dimethylphenethyl alcohol is compared with other phenethyl alcohols and related compounds:
Phenethyl Alcohol: Similar structure but lacks the chlorine and methyl groups.
3,5-Dimethylphenethyl Alcohol: Similar but without the chlorine atom.
4-Chlorophenethyl Alcohol: Similar but lacks the methyl groups.
Uniqueness: The presence of both chlorine and methyl groups on the benzene ring makes this compound unique, influencing its chemical reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique structure and reactivity make it a valuable tool in organic synthesis, pharmaceutical development, and other fields. Understanding its properties and mechanisms of action can lead to further advancements in various scientific disciplines.
属性
IUPAC Name |
2-(4-chloro-3,5-dimethylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-7-5-9(3-4-12)6-8(2)10(7)11/h5-6,12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYWVFCQUZZHJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














